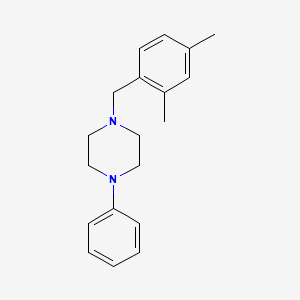![molecular formula C17H17NO6 B5835860 {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5835860.png)
{4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid, also known as DPA, is a compound that has been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and neurodegeneration. {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. It also inhibits the NF-κB pathway, which is involved in inflammation. In neurodegenerative disorders, {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid has been shown to protect against oxidative stress and inflammation.
Biochemical and Physiological Effects:
{4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid has been shown to have various biochemical and physiological effects. In cancer research, {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid has been shown to induce apoptosis and cell cycle arrest in cancer cells. In inflammation research, {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disorders, {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid has been shown to protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid in lab experiments is its ability to inhibit various signaling pathways that are involved in disease progression. This makes it a potential therapeutic candidate for various diseases. However, one limitation of using {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more effective methods for administering {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid in vivo, such as using nanoparticles or liposomes. Additionally, further studies are needed to fully understand the mechanism of action of {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid and its effects on various signaling pathways.
Méthodes De Synthèse
The synthesis of {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid involves the reaction of 3,5-dimethoxybenzoic acid with 4-aminophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with chloroacetic acid to obtain the final product, {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid.
Applications De Recherche Scientifique
{4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is also a target for {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid, as it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, {4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid has been studied for its potential neuroprotective effects.
Propriétés
IUPAC Name |
2-[4-[(3,5-dimethoxybenzoyl)amino]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6/c1-22-14-7-11(8-15(9-14)23-2)17(21)18-12-3-5-13(6-4-12)24-10-16(19)20/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKAXEIUUVVFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-[2-(1H-indol-3-yl)ethyl]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5835806.png)

![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)acetamide](/img/structure/B5835811.png)



![4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5835836.png)




methanone](/img/structure/B5835863.png)